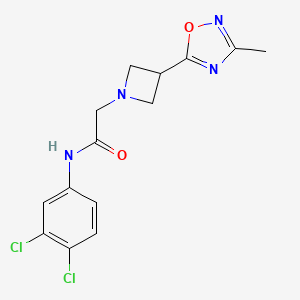

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one" involves multiple steps, including the formation of isoxazole rings, sulfonylation, and the introduction of piperidine groups. These processes are meticulously designed to achieve the desired molecular architecture, employing techniques such as click chemistry and condensation reactions (Govindhan et al., 2017).

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular and crystal structure of compounds related to our molecule of interest. These studies reveal that such compounds often crystallize in specific systems (e.g., monoclinic) and exhibit distinct geometrical configurations around key atoms, such as sulfur, which may adopt a distorted tetrahedral geometry. The detailed molecular structure aids in understanding the compound's reactivity and interaction capabilities (S. Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one" and its analogs encompasses a range of reactions, including nucleophilic substitutions and cycloadditions. These reactions are essential for the synthesis of various derivatives and for modifying the compound to enhance its biological activity or solubility (Liu et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are critical for the practical application of any compound. Techniques like TGA and DSC are utilized to assess the thermal stability of these compounds, providing insights into their behavior under various conditions and their suitability for different applications (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under chemical conditions, and the potential for forming derivatives, are fundamental aspects of research into compounds like "3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one". Studies often explore the synthesis of biologically active derivatives and their interactions with biological targets to assess their potential therapeutic benefits (Khalid et al., 2016).

Wissenschaftliche Forschungsanwendungen

Fluorescent Molecular Probes

The chemical structure of 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one shares similarities with compounds studied for their fluorescent properties. Specifically, solvatochromic dyes incorporating dimethylamino groups and sulfonyl functionalities, akin to parts of the chemical , have been developed. These compounds exhibit solvent-dependent fluorescence, attributed to intramolecular charge transfer. This property makes them suitable for creating ultrasensitive fluorescent molecular probes, potentially applicable in studying various biological events and processes (Diwu et al., 1997).

Phosphoinositide-3-Kinase Inhibitors

Research into phosphoinositide-3-kinase (PI3K) inhibitors has explored the substitution of piperazine sulfonamide portions with aliphatic alcohols, resulting in compounds with significant in vitro efficacy. One such compound demonstrated promising pharmacokinetic parameters and inhibition of hepatocyte growth factor-induced Akt Ser473 phosphorylation, indicating its potential in scientific research applications related to PI3K pathway inhibition (Lanman et al., 2014).

Heteroannulation Reactions

The compound may be related to heteroannulation reaction products, such as the synthesis of dimethyl sulfomycinamate. This process involves regiocontrolled synthesis steps, potentially applicable in the synthesis of complex molecules with medicinal properties, including thiopeptide antibiotics (Bagley et al., 2005).

Histamine H3 Receptor Ligands

Compounds structurally related to the one mentioned, particularly those incorporating (3‐phenoxypropyl)piperidine derivatives, have been synthesized and evaluated as histamine H3 receptor ligands. These compounds, tagged with various fluorescent moieties, offer valuable insights into the binding site on the histamine H3 receptor, potentially useful in the development of drugs targeting neurological pathways (Amon et al., 2007).

Metabolic Studies

The metabolism of compounds containing elements similar to 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one has been studied, particularly focusing on oxidative metabolism pathways. Such research elucidates the metabolic fate of complex molecules, informing drug development and pharmacokinetic modeling (Hvenegaard et al., 2012).

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O4S/c1-13-18(14(2)26-21-13)7-8-19(23)22-11-9-17(10-12-22)27(24,25)16-5-3-15(20)4-6-16/h3-6,17H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWCBKXXIQEVKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2494842.png)

![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)

![3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2494847.png)

![N-[3-(diethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)